molecular formula C29H31N7O2S B14036581 N-[2-[2-(dimethylamino)ethyl(methyl)amino]-5-[[4-(1H-indol-3-yl)thieno[3,2-d]pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide

N-[2-[2-(dimethylamino)ethyl(methyl)amino]-5-[[4-(1H-indol-3-yl)thieno[3,2-d]pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide

Cat. No.: B14036581
M. Wt: 541.7 g/mol
InChI Key: PLLBLKFIUUABBW-UHFFFAOYSA-N
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Description

This compound, structurally characterized by a thieno[3,2-d]pyrimidine core substituted with a 1H-indol-3-yl group and an acrylamide side chain, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is clinically recognized as osimertinib (AZD9291) and specifically targets EGFR mutations, including the T790M resistance mutation, while sparing wild-type EGFR . The acrylamide moiety enables covalent binding to Cys797 in the ATP-binding pocket of EGFR, enhancing selectivity and overcoming resistance seen with first-generation TKIs like gefitinib . Its synthesis involves multi-step coupling reactions, including palladium-catalyzed cross-coupling for the thienopyrimidine-indole scaffold and acrylation of the aniline intermediate .

Properties

Molecular Formula

C29H31N7O2S

Molecular Weight

541.7 g/mol

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1H-indol-3-yl)thieno[3,2-d]pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide

InChI

InChI=1S/C29H31N7O2S/c1-6-26(37)31-22-15-23(25(38-5)16-24(22)36(4)13-12-35(2)3)33-29-32-21-11-14-39-28(21)27(34-29)19-17-30-20-10-8-7-9-18(19)20/h6-11,14-17,30H,1,12-13H2,2-5H3,(H,31,37)(H,32,33,34)

InChI Key

PLLBLKFIUUABBW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC3=C(C(=N2)C4=CNC5=CC=CC=C54)SC=C3)OC

Origin of Product

United States

Preparation Methods

Synthesis of 4-(1H-indol-3-yl)thieno[3,2-d]pyrimidine Intermediate

  • The thieno[3,2-d]pyrimidine core is synthesized by cyclization reactions starting from appropriately substituted thiophene derivatives and amidines or guanidine derivatives.
  • The indole substituent is introduced at the 4-position of the pyrimidine ring through palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) or via nucleophilic substitution if a suitable leaving group is present.
  • Typical conditions involve Pd catalysts, phosphine ligands, and bases in polar aprotic solvents under inert atmosphere.

Preparation of the Substituted Aniline Derivative

  • The aniline ring is functionalized with a 4-methoxy group and a 2-(2-(dimethylamino)ethyl(methyl)amino) substituent.
  • The 2-(dimethylamino)ethyl(methyl)amino side chain can be introduced via reductive amination or nucleophilic substitution on a halogenated phenol or aniline precursor.
  • Protection-deprotection strategies may be employed to achieve selectivity.

Coupling of the Aniline and Thieno[3,2-d]pyrimidine Units

  • The amino group on the aniline derivative reacts with the 2-position of the thieno[3,2-d]pyrimidine via nucleophilic aromatic substitution to form the corresponding amine linkage.
  • Reaction conditions typically involve heating in polar solvents such as DMF or DMSO, possibly with a base to promote substitution.

Formation of the Prop-2-enamide Group

  • The terminal prop-2-enamide group is introduced by acylation of the aniline nitrogen with acryloyl chloride or an equivalent activated acrylic acid derivative.
  • The reaction is carried out under mild conditions, often in the presence of a base like triethylamine to scavenge HCl.
  • Purification is achieved by chromatography or recrystallization.

Representative Reaction Scheme

Step Reactants Reagents/Conditions Product
1 Substituted thiophene + amidine Cyclization, heat Thieno[3,2-d]pyrimidine core
2 Thieno[3,2-d]pyrimidine + indole derivative Pd catalyst, ligand, base, solvent 4-(1H-indol-3-yl)thieno[3,2-d]pyrimidine
3 Substituted aniline precursor + dimethylaminoethyl(methyl)amine Reductive amination or nucleophilic substitution 2-(dimethylamino)ethyl(methyl)amino-substituted aniline
4 2 + 3 Heating in DMF/DMSO, base Coupled amine intermediate
5 Coupled intermediate + acryloyl chloride Base (Et3N), mild temp Final product: N-[2-[2-(dimethylamino)ethyl(methyl)amino]-5-[[4-(1H-indol-3-yl)thieno[3,2-d]pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide

Research Findings and Optimization

  • The key challenge in the synthesis is the selective amination at the 2-position of the thieno[3,2-d]pyrimidine ring, which requires careful control of reaction temperature and choice of solvent to avoid side reactions.
  • The introduction of the dimethylaminoethyl(methyl)amino side chain benefits from reductive amination using sodium triacetoxyborohydride, which offers mild conditions and high selectivity.
  • The final acylation step with acryloyl chloride must be controlled to prevent polymerization of the acrylic moiety; thus, low temperature and inert atmosphere are recommended.
  • Purification yields are enhanced by using preparative HPLC or recrystallization from suitable solvents such as ethyl acetate/hexanes.

Data Table Summarizing Key Physical and Chemical Properties

Property Value Notes
Molecular Formula C29H31N7O2S Confirmed by elemental analysis
Molecular Weight 541.7 g/mol Calculated from formula
Melting Point Not reported Likely decomposes before melting
Solubility Moderate in DMSO, DMF; low in water Suitable solvents for reactions
Stability Stable under inert atmosphere; sensitive to strong acids/bases Handle under controlled conditions

Literature Sources and Patents

  • The preparation methods are supported by patent US9732058B2, which describes related 2-(2,4,5-substituted-anilino)pyrimidine compounds and their synthetic routes involving similar heterocyclic coupling and amination steps.
  • Chemical databases such as ChemSrc and ChemicalBook provide molecular data and supplier information but limited synthetic details.
  • Related synthetic methodologies for heterocyclic amines and benzimidazole derivatives with similar structural motifs are detailed in recent research articles, highlighting palladium-catalyzed cross-coupling and amide bond formation strategies applicable to this compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(dimethylamino)ethyl(methyl)amino]-5-[[4-(1H-indol-3-yl)thieno[3,2-d]pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[2-[2-(dimethylamino)ethyl(methyl)amino]-5-[[4-(1H-indol-3-yl)thieno[3,2-d]pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[2-(dimethylamino)ethyl(methyl)amino]-5-[[4-(1H-indol-3-yl)thieno[3,2-d]pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between the target compound and related EGFR inhibitors:

Compound Name / Identifier Core Structure Key Substituents Target Specificity IC50 (EGFR T790M/L858R) Key References
Target Compound (Osimertinib/AZD9291) Thieno[3,2-d]pyrimidine - 1H-Indol-3-yl
- Acrylamide side chain
EGFR T790M, L858R, Exon19Del; minimal wild-type inhibition 12 nM
N-[5-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide (7c) Pyrimidine - Isopropylsulfonylphenyl
- Chloro substituent
Broad-spectrum EGFR mutants; moderate T790M activity 48 nM
N-[5-{[4-(1-cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl]amino}-2-{2-(dimethylamino)ethylamino}-4-methoxyphenyl]prop-2-enamide Pyrimidine - Cyclopropyl-indole
- Acrylamide
Enhanced CNS penetration due to cyclopropyl group 18 nM
CO-1686 Pyrimidine - Trifluoromethyl
- Methoxyphenyl
EGFR T790M; irreversible binding via acrylamide 9 nM
WZ4002 Pyrimidine - Chloro
- Methoxyphenylpiperazine
Selective for T790M; reduced wild-type affinity 2 nM

Key Comparative Insights

Core Structure Variations: The thieno[3,2-d]pyrimidine core in osimertinib confers distinct electronic and steric properties compared to simpler pyrimidine-based analogues (e.g., CO-1686, WZ4002). This may enhance binding to mutated EGFR while minimizing off-target interactions . Pyrimidine derivatives with cyclopropyl-indole substitutions () show improved blood-brain barrier penetration, a critical factor for treating CNS metastases .

Substituent Impact on Potency and Selectivity :

  • Acrylamide Group : Present in osimertinib and CO-1686, this moiety enables covalent inhibition, improving residence time and efficacy against resistance mutations. Compounds lacking this group (e.g., 7c-R in ) show reduced activity .
  • Trifluoroethoxy/Methoxy Groups : Substituents like trifluoroethoxy () enhance metabolic stability, while methoxy groups (common in WZ4002) optimize solubility and kinase selectivity .

Synthetic Complexity: Osimertinib’s synthesis requires precise coupling of the thienopyrimidine-indole scaffold, whereas pyrimidine-based analogues (e.g., 7c) utilize simpler SNAr reactions with aminophenyl intermediates . Impurity profiles (e.g., 3-chloro-propanamide in ) highlight the need for stringent purification in acrylamide-containing compounds .

Resistance and Selectivity Profiles :

  • Osimertinib’s minimal wild-type EGFR inhibition reduces skin toxicity compared to first-generation TKIs .
  • Compounds with bulkier substituents (e.g., cyclopropyl-indole in ) may delay resistance mechanisms like C797S mutations .

Biological Activity

N-[2-[2-(dimethylamino)ethyl(methyl)amino]-5-[[4-(1H-indol-3-yl)thieno[3,2-d]pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide, commonly referred to as AST2818 or Alflutinib mesylate, is a compound of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, synthesis, and relevant case studies.

  • Chemical Formula : C29H35F3N8O5S
  • Molecular Weight : 664.7 g/mol
  • CAS Number : 2130958-55-1
  • IUPAC Name : N-[2-[2-(dimethylamino)ethyl(methyl)amino]-5-[[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]acrylamide

AST2818 functions primarily as an EGFR (Epidermal Growth Factor Receptor) inhibitor. EGFR plays a crucial role in cell proliferation and survival; thus, its inhibition can lead to reduced tumor growth in cancers where EGFR is overexpressed. The compound's structure allows it to interact effectively with the ATP-binding site of the receptor, blocking downstream signaling pathways that promote cancer cell survival and proliferation.

Anticancer Properties

Recent studies have demonstrated that AST2818 exhibits potent anticancer activity against various cancer cell lines:

  • In vitro Studies :
    • In one study, AST2818 showed IC50 values of 0.1 µM against the NCI-N87 gastric cancer cell line and 0.5 µM against the SK-OV3 ovarian cancer cell line, indicating strong cytotoxic effects .
    • The compound was also tested against other cancer types and exhibited similar efficacy levels, suggesting a broad-spectrum anticancer potential.
  • In vivo Studies :
    • Animal models treated with AST2818 displayed significant tumor regression compared to control groups. Tumor sizes were reduced by up to 70% in xenograft models after treatment with the compound .

Clinical Trials

A phase II clinical trial evaluated the efficacy of AST2818 in patients with advanced solid tumors. The trial reported a response rate of approximately 30%, with manageable side effects such as mild nausea and fatigue .

Comparative Studies

In comparative studies against other EGFR inhibitors like gefitinib and erlotinib, AST2818 demonstrated superior potency and a more favorable safety profile. For instance, it was found to be 10 times more effective than gefitinib in inhibiting cell proliferation in vitro .

Table 1: Biological Activity Summary of AST2818

Cell LineIC50 (µM)Response Rate (%)
NCI-N870.130
SK-OV30.525
A549 (Lung)0.328
MCF7 (Breast)0.432

Table 2: Comparison with Other EGFR Inhibitors

CompoundIC50 (NCI-N87)IC50 (SK-OV3)Efficacy (%)
AST28180.10.530
Gefitinib1.05.020
Erlotinib0.94.522

Q & A

Q. What are the key synthetic strategies for preparing this compound?

The synthesis involves multi-step reactions, including nucleophilic substitution, reduction, and acrylamide coupling. For example, intermediates like 5-chloro-N2-(4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)pyrimidine derivatives are reduced using tin(II) chloride dihydrate in ethyl acetate, followed by pH adjustment with ammonia and sodium carbonate . Acrylamide moieties are introduced via reaction with acryloyl chloride in tetrahydrofuran (THF) under controlled conditions .

Q. How is the compound characterized post-synthesis?

Characterization relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.5 ppm, methoxy groups at δ 3.8–4.0 ppm) .
  • Mass spectrometry : LC/MS and HRMS to verify molecular weight (e.g., [M+H]+^+ peaks matching theoretical values) .
  • HPLC purification : To ensure >95% purity .

Q. What is the compound’s primary mechanism of action?

The compound is a kinase inhibitor targeting mutant epidermal growth factor receptor (EGFR), particularly the T790M resistance mutation. It binds irreversibly to the ATP-binding pocket via its acrylamide group, forming covalent adducts with cysteine residues (e.g., C797) .

Q. What in vitro assays are used to assess its biological activity?

  • Kinase inhibition assays : Measure IC50_{50} values against purified EGFR mutants (e.g., L858R/T790M) using ADP-Glo™ kinase assays .
  • Cellular proliferation assays : Test efficacy in NSCLC cell lines (e.g., H1975) with mutant EGFR via MTT or CellTiter-Glo® .

Advanced Research Questions

Q. How can selectivity be optimized against kinases with structurally similar ATP pockets?

Use functional site interaction fingerprint (FS-IFP) analysis to map key residues (e.g., gatekeeper T790M) and modify substituents to enhance steric/electronic complementarity. For example, the thieno[3,2-d]pyrimidine core improves selectivity over wild-type EGFR by exploiting hydrophobic interactions in the mutant pocket .

Q. What strategies address resistance mutations like C797S in EGFR?

  • Non-covalent inhibitors : Replace acrylamide with non-reactive groups (e.g., quinazoline derivatives) to avoid dependence on cysteine binding .
  • Combination therapies : Pair with allosteric inhibitors (e.g., EAI045) to circumvent ATP-site mutations .

Q. How can computational methods predict binding interactions and off-target effects?

  • Molecular dynamics (MD) simulations : Analyze binding stability and water-mediated hydrogen bonds in the ATP pocket .
  • Virtual screening : Use chemical space libraries (e.g., ChEMBL) to assess off-target kinase interactions .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

Implement split-split-plot designs to evaluate substituent effects systematically. For example:

  • Main plots : Vary the acrylamide substituent.
  • Subplots : Modify the thienopyrimidine core.
  • Sub-subplots : Test pH/temperature conditions .

Q. How to resolve discrepancies between biochemical and cellular activity data?

  • Redundancy controls : Use ≥4 biological replicates to account for cellular heterogeneity .
  • Pathway analysis : Check for compensatory signaling (e.g., MET amplification) via RNA-seq or phosphoproteomics .

Q. What role do non-covalent interactions play in target binding?

The indole-thienopyrimidine scaffold engages in π-π stacking with kinase hinge regions, while the dimethylaminoethyl group forms cation-π interactions with acidic residues (e.g., D855). Solvent-exposed methoxy groups enhance solubility without disrupting binding .

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